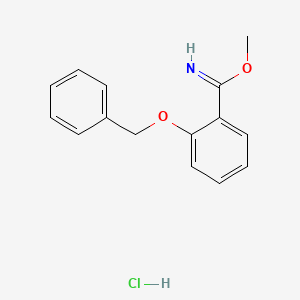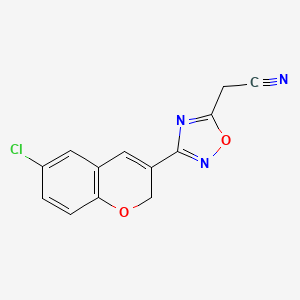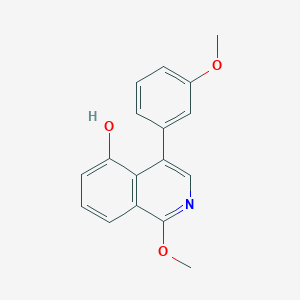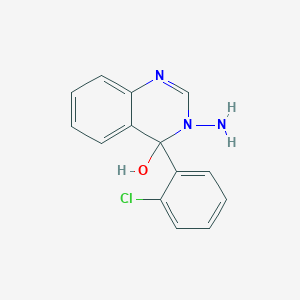
Methyl 2-(benzyloxy)benzimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzyloxy)benzimidate hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical research. This compound is typically found in a crystalline powder form and is used in various laboratory and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(benzyloxy)benzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzimidic acid methyl ester with hydrochloric acid. The reaction typically occurs under controlled temperature conditions, often around 105-107°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(benzyloxy)benzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidate derivatives.
Reduction: It can be reduced to yield benzimidic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidate and benzimidic acid derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Methyl 2-(benzyloxy)benzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of benzimidate derivatives.
Biology: The compound is employed in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 2-(benzyloxy)benzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in protein modification, the compound reacts with lysine residues, forming stable imidate linkages that alter protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl benzimidate hydrochloride
- Methyl acetimidate hydrochloride
- Benzimidoic acid methyl ester hydrochloride
Uniqueness
Methyl 2-(benzyloxy)benzimidate hydrochloride is unique due to its specific benzyloxy group, which imparts distinct reactivity and properties compared to other benzimidate derivatives. This uniqueness makes it particularly valuable in specific synthetic and research applications, where the benzyloxy group plays a crucial role in the desired chemical transformations .
Propriétés
Formule moléculaire |
C15H16ClNO2 |
|---|---|
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
methyl 2-phenylmethoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12;/h2-10,16H,11H2,1H3;1H |
Clé InChI |
YMOVYKFMVJQWCW-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)C1=CC=CC=C1OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)

![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)


![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)

![2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)](/img/structure/B15064374.png)


![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)

